molecular formula C7H5F3N2 B2698570 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 208943-57-1

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B2698570
CAS RN: 208943-57-1
M. Wt: 174.126
InChI Key: OEYLEMYQSLILPI-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H5F3N2. It has a molecular weight of 174.13 . It is typically stored at 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h1,3,5H,4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.13 . It is a liquid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Design

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole serves as a scaffold for drug design due to its versatile chemical structure. Researchers have investigated its potential as a lead compound for developing novel drugs. By modifying its substituents, scientists can tailor its properties to target specific biological pathways. For instance, computational studies have explored its interactions with nuclear xenobiotic receptors (such as CAR), kinases (like PIM1 and CDK2), and other relevant proteins .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h1,3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLEMYQSLILPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole

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